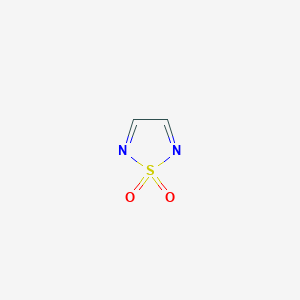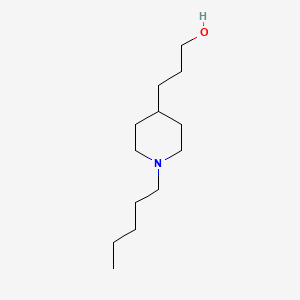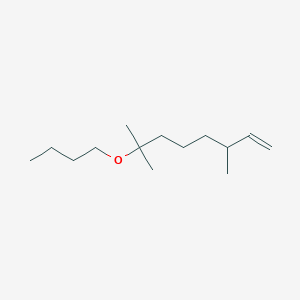
7-Butoxy-3,7-dimethyloct-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Butoxy-3,7-dimethyloct-1-ene is an organic compound with the molecular formula C14H28O It is a derivative of octene, characterized by the presence of a butoxy group and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-butoxy-3,7-dimethyloct-1-ene typically involves the alkylation of 3,7-dimethyloct-1-ene with butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified through distillation or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and automated systems ensures consistent quality and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-Butoxy-3,7-dimethyloct-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the vinyl group to form the corresponding ketone.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the saturated derivative.
Substitution: The products depend on the substituent introduced, such as ethers or esters.
Aplicaciones Científicas De Investigación
7-Butoxy-3,7-dimethyloct-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 7-butoxy-3,7-dimethyloct-1-ene involves its interaction with specific molecular targets and pathways. The compound can undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, depending on the context and concentration of the compound.
Comparación Con Compuestos Similares
Similar Compounds
7-Methoxy-3,7-dimethyloct-1-ene: Similar in structure but with a methoxy group instead of a butoxy group.
3,7-Dimethylocta-1,6-diene: Lacks the butoxy group and has a different double bond configuration.
Uniqueness
7-Butoxy-3,7-dimethyloct-1-ene is unique due to the presence of the butoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific applications where these properties are advantageous.
Propiedades
Número CAS |
154135-72-5 |
|---|---|
Fórmula molecular |
C14H28O |
Peso molecular |
212.37 g/mol |
Nombre IUPAC |
7-butoxy-3,7-dimethyloct-1-ene |
InChI |
InChI=1S/C14H28O/c1-6-8-12-15-14(4,5)11-9-10-13(3)7-2/h7,13H,2,6,8-12H2,1,3-5H3 |
Clave InChI |
YKAPOOZFZFJKPH-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(C)(C)CCCC(C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Thienyl)-5-[5-(1-oxohexyl)-2-thienyl]thiophene](/img/structure/B14267887.png)
![1-[(2-Methoxypropan-2-YL)peroxy]dodecane](/img/structure/B14267899.png)
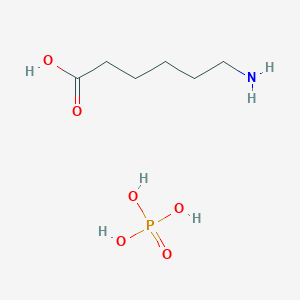
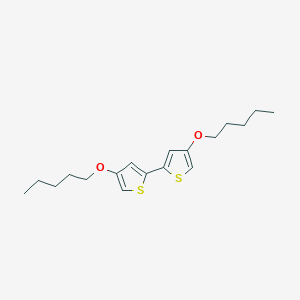
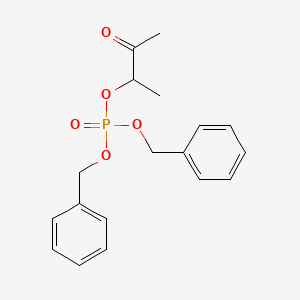
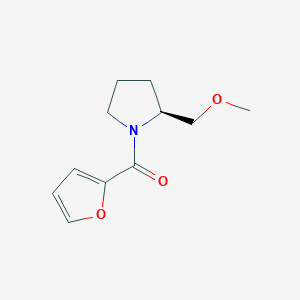
![2-Chloro-N-[(prop-2-en-1-yl)carbamothioyl]benzene-1-sulfonamide](/img/structure/B14267927.png)
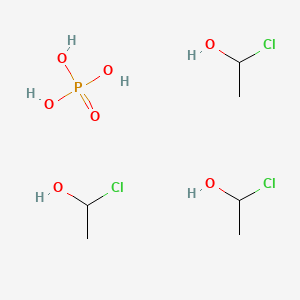
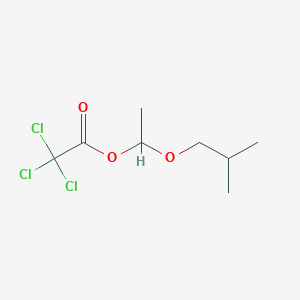
![Chloro[(pent-4-en-1-yl)oxy]di(propan-2-yl)silane](/img/structure/B14267942.png)


